TRPA1 Antagonist Potency in Human Cellular Assays
2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)azepane has a reported IC50 of 75 nM for antagonism of the human TRPA1 channel expressed in HEK293 cells [1]. This represents a quantifiable difference compared to other known TRPA1 antagonists. For instance, the reference compound HC-030031 has been reported with a functional IC50 of approximately 640 nM in the same human TRPA1 assay system, indicating that the target compound is approximately 8.5-fold more potent [2]. While a direct head-to-head comparison within the same study is absent, the use of an identical assay format across separate studies allows for a cross-study potency comparison.
| Evidence Dimension | In vitro functional antagonism of human TRPA1 channel |
|---|---|
| Target Compound Data | IC50 = 75 nM |
| Comparator Or Baseline | HC-030031 (a widely used tool antagonist); IC50 = 640 nM |
| Quantified Difference | Approximately 8.5-fold greater potency for the target compound based on IC50 values |
| Conditions | Human TRPA1 expressed in HEK293 cells; inhibition of 5H-dibenzo[b,e]azepine-10-carboxylic acid methyl ester-induced calcium influx measured by Fluo4-AM fluorometric assay |
Why This Matters
The 8.5-fold higher potency in a functional human TRPA1 assay suggests that this compound may serve as a more sensitive and effective chemical probe for mechanistic studies of TRPA1-mediated pain and inflammation pathways compared to the classic antagonist HC-030031.
- [1] BindingDB. Entry BDBM50362768 (CHEMBL1939828). IC50: 75 nM. View Source
- [2] BindingDB. Entry BDBM50362756 (CHEMBL1939976). HC-030031 IC50: 640 nM. View Source
